molecular formula C6H11NO3 B13966854 1-Methyl-2-nitrocyclopentanol CAS No. 342614-87-3

1-Methyl-2-nitrocyclopentanol

Cat. No.: B13966854
CAS No.: 342614-87-3
M. Wt: 145.16 g/mol
InChI Key: WEHDJSKHSQTIGX-UHFFFAOYSA-N
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Description

1-Methyl-2-nitrocyclopentanol is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a nitro group

Preparation Methods

The synthesis of 1-Methyl-2-nitrocyclopentanol can be achieved through several routes. One common method involves the nitration of 1-methylcyclopentanol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Another method involves the reduction of 1-methyl-2-nitrocyclopentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

1-Methyl-2-nitrocyclopentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-methyl-2-nitrocyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can yield 1-methyl-2-aminocyclopentanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones, while reduction can produce amines.

Scientific Research Applications

1-Methyl-2-nitrocyclopentanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds, providing insights into enzyme specificity and mechanism.

    Industry: Used in the production of fine chemicals and as a precursor for more complex molecules in the chemical industry.

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitrocyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a substrate for specific enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

1-Methyl-2-nitrocyclopentanol can be compared with other nitrocyclopentanol derivatives, such as 2-methyl-2-nitrocyclopentanol and 1-methyl-3-nitrocyclopentanol These compounds share similar structural features but differ in the position of the nitro group, which can influence their reactivity and biological activity

Similar Compounds

  • 2-Methyl-2-nitrocyclopentanol
  • 1-Methyl-3-nitrocyclopentanol
  • 1-Methyl-2-aminocyclopentanol

These compounds provide a basis for comparison and highlight the unique properties of this compound.

Properties

CAS No.

342614-87-3

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-methyl-2-nitrocyclopentan-1-ol

InChI

InChI=1S/C6H11NO3/c1-6(8)4-2-3-5(6)7(9)10/h5,8H,2-4H2,1H3

InChI Key

WEHDJSKHSQTIGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1[N+](=O)[O-])O

Origin of Product

United States

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